molecular formula C11H13N3O2 B2401504 Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate CAS No. 2034279-05-3

Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No.: B2401504
CAS No.: 2034279-05-3
M. Wt: 219.244
InChI Key: XYLXMXQGLJSUNK-UHFFFAOYSA-N
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Description

Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a chemical compound belonging to the triazolopyridine family This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with an isopropyl ester group at the 8th position and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent, such as triethyl orthoformate, to form the triazole ring. The final step involves esterification with isopropyl alcohol in the presence of a catalyst like sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles like amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted triazolopyridine derivatives.

Scientific Research Applications

Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can be compared with other triazolopyridine derivatives, such as:

    Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate: Similar structure but with a pyrazine ring instead of a pyridine ring.

    Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]quinoline-8-carboxylate: Contains a quinoline ring, which may impart different chemical and biological properties.

Properties

IUPAC Name

propan-2-yl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7(2)16-11(15)9-5-4-6-14-8(3)12-13-10(9)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLXMXQGLJSUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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